molecular formula C13H22N2O2 B12894772 N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbutanamide CAS No. 57068-51-6

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbutanamide

Cat. No.: B12894772
CAS No.: 57068-51-6
M. Wt: 238.33 g/mol
InChI Key: QVSVLFPUYNHTDD-UHFFFAOYSA-N
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Description

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide typically involves the reaction of 4-methyloxazole with pentylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring .

Scientific Research Applications

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Thiazole: A five-membered ring with one sulfur and one nitrogen atom.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its pentyl and butyramide groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

57068-51-6

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbutanamide

InChI

InChI=1S/C13H22N2O2/c1-4-6-7-9-15(12(16)8-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3

InChI Key

QVSVLFPUYNHTDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C1=NC(=CO1)C)C(=O)CCC

Origin of Product

United States

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